molecular formula C7H6BrClFN B13839475 2-Bromo-4-chloro-6-fluoro-3-methylaniline

2-Bromo-4-chloro-6-fluoro-3-methylaniline

Cat. No.: B13839475
M. Wt: 238.48 g/mol
InChI Key: UWOZUKWPZZQUHG-UHFFFAOYSA-N
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Description

Significance of Multifunctional Aryl Halides in Modern Synthetic Chemistry

Multifunctional aryl halides are organic compounds that contain an aromatic ring substituted with multiple halogen atoms and other functional groups. These compounds are of paramount importance in modern synthetic chemistry due to their ability to undergo a variety of selective chemical transformations. The differential reactivity of various halogen substituents (e.g., iodine, bromine, chlorine, fluorine) allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This capability enables the controlled and efficient construction of complex molecular frameworks from relatively simple precursors. The presence of multiple halogens also influences the electronic properties of the aromatic ring, which can be exploited to fine-tune the reactivity and properties of the target molecules.

The fabrication of low-dimensional nanostructures through on-surface synthesis has also emerged as a promising application for multifunctional aryl halides. mdpi.com Ullmann-type coupling reactions, which involve carbon-halogen bond activation, are a prevalent methodology in this field due to their straightforward activation process and high efficiency. mdpi.com

Overview of Substituted Anilines as Versatile Precursors and Building Blocks

Substituted anilines are a cornerstone of organic synthesis, serving as versatile precursors and building blocks for a vast array of chemical products. The amino group of aniline (B41778) can be readily modified, and its directing effects in electrophilic aromatic substitution reactions allow for the introduction of a wide range of functional groups onto the aromatic ring. This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netcoherentmarketinsights.com For instance, anilines are key starting materials in the production of drugs like paracetamol and are integral to the synthesis of many herbicides and fungicides. coherentmarketinsights.com The ability to introduce various substituents onto the aniline ring allows for the precise tuning of the steric and electronic properties of the final products, making them indispensable in the development of new materials and biologically active compounds.

Specific Context of 2-Bromo-4-chloro-6-fluoro-3-methylaniline within Aromatic Fine Chemical Research

This compound, with the chemical formula C7H6BrClFN, is a polyhalogenated alkylaniline that embodies the characteristics of a highly functionalized synthetic building block. cato-chem.com Its structure, featuring bromine, chlorine, and fluorine atoms, along with a methyl and an amino group on the benzene (B151609) ring, presents multiple reactive sites. This high degree of functionalization makes it a potentially valuable intermediate in the synthesis of complex target molecules within the realm of aromatic fine chemical research.

Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound2368909-46-8C7H6BrClFN238.48≥95%
2-Bromo-4-chloro-6-methylaniline146948-68-7C7H7BrClN220.49Not specified
2-Bromo-4-chloroaniline873-38-1C6H5BrClN206.468Not specified

Data sourced from various chemical suppliers and databases. cato-chem.comaobchem.comnih.govscbt.comnist.gov

The strategic placement of the different halogen atoms on the aniline ring of this compound allows for potential regioselective transformations. For example, the bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization. The fluorine atom can influence the compound's lipophilicity and metabolic stability, properties that are of particular interest in the design of bioactive molecules.

Research Gaps and Opportunities in the Study of this compound

Despite its potential as a versatile synthetic intermediate, a comprehensive review of the available scientific literature and chemical databases reveals a significant lack of specific research focused on this compound. While the synthesis and applications of other halogenated anilines are well-documented, this particular compound remains largely unexplored. google.comgoogle.com

This information gap presents several research opportunities:

Development of Efficient Synthetic Routes: There is a need to establish and optimize a reliable and scalable synthesis for this compound. While general methods for the halogenation of anilines exist, a study focused on achieving high regioselectivity and yield for this specific substitution pattern would be valuable.

Exploration of Reactivity and Synthetic Applications: A systematic investigation into the reactivity of the different halogen atoms on the molecule is warranted. Understanding the conditions for selective C-Br, C-Cl, and C-N bond-forming reactions would unlock its potential as a building block for a diverse range of complex molecules.

Investigation of Physicochemical and Biological Properties: There is a lack of published data on the detailed physicochemical properties (e.g., melting point, boiling point, spectral data) of this compound. Furthermore, its potential biological activity remains unknown. Screening this compound for applications in medicinal and agricultural chemistry could lead to the discovery of new lead compounds.

Computational and Mechanistic Studies: Theoretical studies could provide insights into the electronic structure and reactivity of this compound, guiding experimental efforts in its synthesis and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-fluoro-3-methylaniline

InChI

InChI=1S/C7H6BrClFN/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3

InChI Key

UWOZUKWPZZQUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)F)Cl

Origin of Product

United States

Synthetic Methodologies and Route Design for 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline

Retrosynthetic Analysis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

A retrosynthetic analysis of this compound involves strategically disconnecting the functional groups to identify plausible starting materials and synthetic pathways. The primary disconnections to consider are the carbon-nitrogen bond of the aniline (B41778) and the carbon-halogen bonds.

A logical primary disconnection is the amino group, which can be installed via the reduction of a nitro group. This leads to the precursor 2-bromo-4-chloro-6-fluoro-3-methyl-1-nitrobenzene. This is a common and reliable strategy for aniline synthesis. chemistrysteps.comyoutube.com

Further disconnections involve the halogen and methyl substituents. The order of their introduction is critical. Considering the directing effects of the substituents in a forward synthesis:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Methyl group (-CH₃): Activating, ortho-, para-directing.

Halogens (-F, -Cl, -Br): Deactivating, ortho-, para-directing.

A plausible forward synthesis derived from this analysis might start with a simpler substituted toluene (B28343). For instance, starting from 4-chloro-2-fluoro-3-methylaniline, a selective bromination could potentially yield the target compound. However, achieving the required regioselectivity in the final bromination step would be challenging due to multiple activated positions.

A more robust synthetic plan would involve introducing the substituents in a controlled sequence on a benzene (B151609) ring, building up the complexity. This could involve:

Nitration: Introducing the nitro group, which will later become the amine.

Halogenation: Sequentially adding the bromine, chlorine, and fluorine atoms, paying close attention to the directing effects of the groups already present on the ring.

Reduction: Converting the nitro group to the amine in the final step to avoid its interference with earlier electrophilic substitution reactions.

An alternative disconnection involves forming the C-N bond via a palladium-catalyzed amination reaction on a fully substituted aryl halide, such as 1,3-dibromo-5-chloro-2-fluoro-4-methylbenzene. This approach avoids the use of harsh nitrating conditions and can offer different selectivity. nih.govnih.gov

Classical and Modern Approaches to Polyhalogenated Aniline Scaffolds

The synthesis of polyhalogenated anilines is a cornerstone of medicinal and materials chemistry. Classical methods often rely on electrophilic aromatic substitution, while modern techniques offer improved selectivity and milder conditions.

Controlling the position of halogen atoms on an aniline ring is a significant synthetic challenge due to the strong activating and ortho-, para-directing nature of the amino group. nih.gov Direct halogenation of anilines often leads to multiple substitutions and a mixture of isomers. nih.gov

Several strategies are employed to overcome these challenges:

Protecting Groups: The high reactivity of the amino group can be moderated by converting it into an amide (e.g., an anilide). The acetyl group, for instance, is less activating than the amino group, allowing for more controlled, stepwise halogenation. The protecting group can be removed by hydrolysis in a later step.

Blocking Groups: In some cases, a reversible reaction like sulfonation can be used to block a reactive position (e.g., the para position), directing subsequent halogenation to the ortho positions. The blocking group is then removed.

Organocatalysis: Modern methods have introduced organocatalysts to achieve high regioselectivity. For example, secondary ammonium (B1175870) salts have been used to direct the chlorination of anilines specifically to the ortho position. rsc.orgnih.gov

Superacid Conditions: The use of superacids like HF/SbF₅ can alter the expected regioselectivity. Protonation of the nitrogen substituent can lead to meta-halogenation, a useful strategy for accessing substitution patterns not achievable under standard conditions. thieme-connect.com

N-Oxide Chemistry: A complementary approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. These intermediates can then be treated with thionyl halides to achieve selective para-bromination or ortho-chlorination. nih.gov

Method Reagents Selectivity Key Features
Amide Protection Acetic anhydride (B1165640), then Br₂Ortho/Para to amideModerates reactivity, allows for controlled halogenation.
Organocatalysis Secondary ammonium salt, SO₂Cl₂OrthoMild conditions, avoids metal catalysts. rsc.orgnih.gov
Superacid Halogenation HF/SbF₅, Halogen SourceMetaProtonation of the amine changes directing effect. thieme-connect.com
N-Oxide Directed Halogenation mCPBA, then SOBr₂ or SOCl₂Para-Bromo or Ortho-ChloroUtilizes temporary oxidation to direct halogenation. nih.gov
N-Halosuccinimides NCS, NBS, NIS in HFIPVariesFluorinated alcohols can promote high regioselectivity. acs.org

This table provides an overview of different regioselective halogenation strategies for anilines and their derivatives.

Introducing the methyl group in this compound requires a C-alkylation strategy. The most common method for C-alkylation of aromatic rings is the Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation of anilines is often problematic because the Lewis basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction.

To circumvent this issue, the alkylation is typically performed on a precursor before the amino group is introduced. For example, a halogenated toluene derivative could be nitrated, and the resulting nitro group subsequently reduced to the aniline. Alternatively, the amino group can be protected as an amide, which is less basic and allows the Friedel-Crafts reaction to proceed, although the amide group's deactivating nature must be considered.

While much modern research focuses on N-alkylation of anilines with alcohols using transition metal catalysts, direct C-alkylation remains reliant on classical electrophilic substitution strategies on appropriately designed precursors to achieve the desired substitution pattern. acs.orgnih.gov

A widely used and reliable method for introducing an amino group onto an aromatic ring is a two-step sequence involving nitration followed by reduction. youtube.comyoutube.com

Nitration: The aromatic precursor is treated with a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring to form a nitroaromatic compound. chemistrysteps.comlibretexts.org The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring.

Reduction: The nitro group is then reduced to a primary amino group. A variety of reducing agents can accomplish this transformation, and the choice of reagent is crucial, especially when sensitive functional groups like halogens are present. youtube.com Hydrodehalogenation (the replacement of a halogen atom with hydrogen) is a potential side reaction with some reduction methods. acs.org

Reducing Agent Conditions Compatibility with Aryl Halides Notes
H₂/Pd-C H₂ gas, Palladium on CarbonCan cause hydrodehalogenation, especially with Br and I. youtube.comHighly efficient but may lack chemoselectivity.
Fe/HCl or Fe/CH₃COOH Iron powder in acidic mediumGenerally good; less prone to hydrodehalogenation than H₂/Pd-C. youtube.comyoutube.comA classic, cost-effective, and reliable method.
SnCl₂ Stannous chloride in ethanol (B145695) or HClExcellent; very mild and chemoselective for the nitro group. youtube.comOften used for sensitive substrates.
Raney Nickel (Raney Ni) H₂ gasCan cause hydrodehalogenation.A highly active catalyst.
Sodium Dithionite (Na₂S₂O₄) Aqueous or alcoholic solutionGoodA mild alternative reducing agent.

This table compares common reagents for the reduction of nitroaromatics to anilines, with a focus on their compatibility with aryl halides.

The selective reduction of a halogenated nitroaromatic is a key step in the synthesis of many important compounds, and careful selection of the reducing agent is paramount to preserve the desired halogenation pattern. acs.org

Transition Metal-Catalyzed Coupling Reactions for the Synthesis of this compound and Its Analogues

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed cross-coupling reactions to form C-N bonds, offering an alternative to the classical nitration/reduction pathway.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. nih.govnih.gov To synthesize a primary aniline like the target molecule, a precursor such as 1-bromo-2,4-dichloro-6-fluoro-3-methylbenzene could, in principle, be coupled with an ammonia (B1221849) surrogate or ammonia itself.

The use of aqueous ammonia is an attractive option due to its low cost and ease of handling. nih.gov However, this presents challenges, including competing hydroxylation of the aryl halide and catalyst instability. Recent advances in ligand design have led to the development of highly effective catalysts for this transformation. For instance, palladium catalysts bearing specialized dialkyl biheteroaryl phosphine (B1218219) ligands (such as KPhos) have been shown to effectively couple aryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, forming primary anilines with high selectivity and suppressing the formation of unwanted diarylamine and phenol (B47542) byproducts. nih.govnih.gov

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. In a polyhalogenated substrate, this typically occurs at the most reactive C-X bond (generally C-I > C-Br > C-Cl). nih.gov

Ligand Exchange/Coordination: The ammonia coordinates to the palladium(II) center.

Reductive Elimination: The C-N bond is formed, releasing the primary aniline product and regenerating the palladium(0) catalyst. nih.gov

This method avoids the often harsh, strongly acidic conditions of electrophilic nitration and can be performed under milder basic conditions, offering a valuable alternative for the synthesis of complex anilines.

Component Examples Role in Reaction
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand KPhos, other biaryl phosphinesStabilizes the Pd center, promotes oxidative addition and reductive elimination, and controls selectivity. nih.govnih.gov
Base KOH, NaOH, NaOtBuActivates the ammonia nucleophile and facilitates the catalytic cycle. nih.govnih.gov
Amine Source Aqueous Ammonia (NH₄OH)Provides the -NH₂ group for the final product. nih.gov
Solvent Toluene, DioxaneProvides the medium for the reaction.

This table outlines the key components of a modern palladium-catalyzed system for the synthesis of primary anilines from aryl halides.

Copper-Mediated Synthesis Approaches for Aromatic Amines

Copper-mediated amination reactions, including the classic Ullmann coupling, are fundamental methods for forming C-N bonds and synthesizing aromatic amines. rsc.org These reactions are valuable for creating complex molecular frameworks used in various scientific fields. researchgate.net Modern advancements have led to the development of milder reaction conditions, often employing effective ligands to facilitate the synthesis. rsc.org

One efficient method involves the use of copper(I) iodide (CuI) as a catalyst, L-proline as a ligand, and cesium carbonate (Cs2CO3) as a base in a solvent like N,N-dimethylformamide (DMF). acs.org This system allows for the coupling of aryl halides with ammonia surrogates, such as amidine hydrochlorides, to produce primary arylamines. acs.org Another approach utilizes a copper(I) salt/ascorbate system to catalyze the amination of aryl halides in liquid ammonia, which is particularly interesting for potential industrial applications due to the low catalyst concentrations required and the ease of product isolation. acs.org

Furthermore, copper-catalyzed methods have been developed for the coupling of aromatic boronic acids with aqueous ammonia. researchgate.net This technique is notable for its simplicity, as it can be performed at room temperature, open to the air, and without the need for a base, ligand, or sealed vessels, while showing remarkable functional group tolerance. researchgate.net

While a specific copper-mediated synthesis for this compound is not extensively detailed in the provided literature, these general methodologies are highly applicable. A plausible final step in its synthesis could involve the copper-catalyzed amination of a precursor like 1,3-dibromo-5-chloro-2-fluoro-4-methylbenzene.

Table 1: Overview of Copper-Mediated Amination Conditions

Copper SourceNitrogen SourceLigand/AdditiveBaseSolventKey FeaturesReference
CuI (10 mol%)Amidine hydrochloridesL-proline (20 mol%)Cs2CO3DMFEfficient for coupling aryl halides. acs.org
Cu(I) saltLiquid Ammonia (LNH3)AscorbateNot specifiedLiquid AmmoniaLow catalyst concentration, suitable for industrial scale. acs.org
CuSO4·5H2OAqueous AmmoniaNoneNoneNone (uses aqueous ammonia)Room temperature, air atmosphere, high functional group tolerance. researchgate.net

Stereoselective and Diastereoselective Synthesis of Chiral Derivatives of this compound (if applicable)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, direct stereoselective synthesis of the compound itself is not applicable.

However, the synthesis of chiral derivatives from this achiral precursor is theoretically possible. The primary amine group (-NH2) serves as a functional handle for introducing chirality. This could be achieved through several established methods:

Reaction with Chiral Reagents: The aniline could be reacted with a chiral carboxylic acid or its derivative to form a pair of diastereomeric amides. These diastereomers, having different physical properties, could then be separated using techniques like fractional crystallization or chromatography.

Asymmetric Catalysis: The amine group could undergo further reactions, such as N-alkylation or N-acylation, with a prochiral substrate using a chiral catalyst. This would lead to the formation of an excess of one enantiomer of the chiral product.

Currently, there is no specific research documented on the stereoselective or diastereoselective synthesis of chiral derivatives originating from this compound. Such derivatives would likely be synthesized for specific applications where chirality is a critical molecular feature, such as in the development of certain pharmaceuticals or agrochemicals.

Total Synthesis of this compound from Aromatic Precursors

The total synthesis of a multi-halogenated aniline like this compound involves a multi-step process starting from simpler, commercially available aromatic precursors. The synthetic strategy must carefully control the regioselectivity of the halogenation steps. A plausible synthetic route can be designed based on established methods for halogenating anilines and related compounds.

One potential pathway could start from a precursor such as 4-chloro-2-fluoro-3-methylaniline. The key steps would be:

Protection of the Amine Group: The highly activating and ortho-, para-directing amine group must first be protected to control its reactivity and prevent side reactions during halogenation. A common method is acetylation using acetic anhydride to form the corresponding acetamide (B32628). This strategy is employed in the synthesis of related compounds like 4-bromo-2-methylaniline. google.com

Regioselective Bromination: The next step is the introduction of the bromine atom. The existing substituents on the aromatic ring will direct the incoming electrophile. The acetamido group is a strong ortho-, para-director, while the halogens and methyl group also influence the position. The bromination would be targeted for the position ortho to the acetamido group and meta to the chlorine atom. N-Bromosuccinimide (NBS) in a solvent like DMF is an effective reagent for this type of selective bromination. A similar protocol is used for the synthesis of 2-bromo-4-fluoro-6-methylaniline (B1271559) from 4-fluoro-2-methylaniline. chemicalbook.com

Deprotection of the Amine Group: The final step is the hydrolysis of the acetamide group to regenerate the primary amine, yielding the target product. This is typically achieved by heating with an acid or base.

This stepwise approach ensures the correct placement of all substituents to achieve the final structure of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. For a multi-step synthesis of this compound, each step, particularly the halogenation, requires careful optimization.

Key parameters that are typically optimized include:

Reagents: The choice of brominating agent (e.g., N-Bromosuccinimide vs. elemental bromine) can significantly affect selectivity and handling safety. chemicalbook.com

Solvent: The solvent can influence the solubility of reactants and the reaction rate. For bromination, solvents like DMF or acetic acid are commonly used. chemicalbook.comchemicalbook.com

Temperature: Temperature control is critical. Some reactions require cooling to prevent side reactions, while others need heating to proceed at a reasonable rate. For instance, in the synthesis of a related compound, 2-chloro-4-nitro-6-bromoaniline, the bromination temperature was controlled between 35°C and 65°C to ensure the reaction went to completion. chemicalbook.com

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring the starting material is consumed without significant degradation of the product. google.com

Purification Method: Post-reaction workup and purification are vital for achieving high purity. This often involves extraction, washing, and finally, purification by column chromatography or recrystallization. chemicalbook.comchemicalbook.com

The table below illustrates how different conditions are applied in the synthesis of analogous halogenated anilines, providing a model for optimizing the synthesis of the target compound.

Table 2: Example Reaction Conditions for Synthesis of Halogenated Anilines

Target CompoundReaction StepReagentsSolventTemperatureYield/PurityReference
2-bromo-4-fluoro-6-methylanilineBrominationN-BromosuccinimideDMF20 °C77% Yield chemicalbook.com
2-bromo-6-chloro-4-nitroanilineBrominationSodium chlorate, Hydrobromic acidWater, Sulfuric Acid35-65 °C99.1% Purity chemicalbook.com
2-bromo-6-fluoroanilineDeprotection (Desulfonylation)Sulfuric acid (80%)Sulfuric acid (80%)160 °C79.3% Yield, 99.6% Purity google.com

Reaction Mechanisms and Reactivity Studies of 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline

Electrophilic Aromatic Substitution Patterns on the 2-Bromo-4-chloro-6-fluoro-3-methylaniline Core

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on the this compound core is a direct consequence of the electronic and steric influences of its five substituents. The powerful activating and ortho-, para-directing amino group is the primary determinant of the position of electrophilic attack.

A notable example of electrophilic aromatic substitution on a precursor to the title compound is its synthesis via bromination. The compound this compound can be synthesized from 4-chloro-2-fluoro-5-methylaniline (B38573) through electrophilic bromination using N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). google.com

Influence of Halogen and Methyl Substituents on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a complex interplay of the directing effects of all present substituents. The amino (-NH2) group is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. nih.gov This significantly increases the electron density at the positions ortho and para to it.

The substituents on the ring are as follows:

-NH2 (at C1): Strongly activating, ortho-, para-director.

-Br (at C2): Deactivating, ortho-, para-director.

-CH3 (at C3): Activating, ortho-, para-director.

-Cl (at C4): Deactivating, ortho-, para-director.

-F (at C6): Deactivating, ortho-, para-director.

The positions available for electrophilic attack are C5. The directing effects of the substituents can be summarized in the following table:

SubstituentPositionElectronic EffectDirecting Effect
-NH21ActivatingOrtho, Para
-Br2DeactivatingOrtho, Para
-CH33ActivatingOrtho, Para
-Cl4DeactivatingOrtho, Para
-F6DeactivatingOrtho, Para

The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the amino group are C2 and C6, which are already substituted. The position para to the amino group is C5, which is the only unsubstituted position on the ring. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position.

Kinetic Studies of Electrophilic Reactions

Detailed kinetic studies specifically on the electrophilic reactions of this compound are not extensively reported in the available literature. However, the principles of kinetic versus thermodynamic control are relevant to understanding the potential outcomes of such reactions. youtube.comgoogle.com In many electrophilic aromatic substitutions, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. youtube.comgoogle.com The rate of reaction is determined by the stability of the transition state leading to the sigma complex (arenium ion). The strong electron-donating ability of the amino group would significantly stabilize the transition state for substitution at the ortho and para positions, leading to a faster reaction at these sites.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of multiple electron-withdrawing halogen substituents on the this compound core makes it a potential substrate for such transformations.

Displacement of Halogens by Various Nucleophiles

The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic.

Given this, it is plausible that the fluorine atom at the C6 position would be the most susceptible to displacement by a nucleophile, followed by the chlorine atom at C4 and the bromine atom at C2. The amino and methyl groups, being electron-donating, would generally disfavor SNAr. However, the cumulative electron-withdrawing effect of the three halogens could still render the ring sufficiently electron-poor for the reaction to occur, particularly with strong nucleophiles.

Mechanistic Insights into Halogen Displacement Reactions

The mechanism of SNAr reactions on activated aryl halides proceeds via a two-step addition-elimination pathway. nih.gov The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. The second step is the departure of the leaving group, which restores the aromaticity of the ring.

Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govwikipedia.orgwikipedia.orgorganic-chemistry.org The presence of three different halogen atoms on the this compound ring offers multiple sites for such reactions, with the potential for selective functionalization based on the differing reactivities of the C-Br, C-Cl, and C-F bonds.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl >> F. wikipedia.org This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst.

Based on this reactivity trend, the C-Br bond at the C2 position is the most likely site for initial cross-coupling. This allows for selective functionalization at this position while leaving the C-Cl and C-F bonds intact for potential subsequent reactions under more forcing conditions.

While specific examples for a broad range of cross-coupling reactions on this exact substrate are not extensively documented in academic literature, its utility is highlighted in patent literature as a building block for more complex molecules, which implies its participation in such transformations. google.comgoogle.comgoogleapis.comgoogleapis.com The following table outlines potential cross-coupling reactions based on the general reactivity of aryl halides.

Cross-Coupling ReactionPotential Coupling PartnerExpected Product TypePlausible Reaction Site
Suzuki-MiyauraOrganoboron reagentAryl-ArylC2-Br
Buchwald-HartwigAmineAryl-AmineC2-Br
SonogashiraTerminal alkyneAryl-AlkyneC2-Br
HeckAlkeneAryl-AlkeneC2-Br

The successful application of these reactions would depend on the careful selection of the palladium catalyst, ligands, base, and reaction conditions to achieve the desired selectivity and yield. youtube.comnih.govorganic-chemistry.orgresearchgate.net

Functional Group Transformations of the Amino Group in this compound

The primary amino group at the C-1 position is a key site for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily undergo acylation and alkylation reactions.

Acylation: The reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) results in the formation of an amide. This transformation is often used as a protecting strategy for the amino group. By converting the strongly activating -NH₂ group into the moderately activating -NHC(O)R group, its reactivity in other reactions, such as electrophilic aromatic substitution, can be attenuated, preventing over-reaction and controlling regioselectivity. libretexts.org

Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be difficult to control. Reductive amination is often a more effective method for preparing secondary amines from primary anilines.

One of the most powerful transformations of primary aromatic amines is their conversion into diazonium salts. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) yields the corresponding arenediazonium salt.

This intermediate is highly versatile and can be converted into a wide range of functional groups through subsequent reactions, most notably the Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction involves the treatment of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group (-N₂⁺) with a chloro, bromo, or cyano group, respectively. This process proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method provides a pathway to introduce substituents onto the aromatic ring that are not easily installed by other means, effectively replacing the original amino group.

Radical Reactions and Their Pathways Involving this compound

The subject compound can be involved in radical reactions through several pathways. As mentioned, the Sandmeyer reaction mechanism involves the formation of an aryl radical as a key intermediate following the one-electron transfer from copper(I) to the diazonium salt. wikipedia.org

Furthermore, intramolecular radical additions to aniline (B41778) derivatives have been studied. beilstein-journals.org The polarity of the system is important, with electrophilic radicals reacting favorably with nucleophilic arenes. The electronic nature of the substituents on the aniline ring influences the rate of such radical additions. Electron-releasing groups tend to accelerate the addition, while electron-withdrawing groups retard it. beilstein-journals.org In this compound, the halogens are electron-withdrawing, while the methyl and amino groups are electron-donating, leading to a complex electronic environment that would influence its behavior in radical-based transformations.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for delineating the intricate covalent framework of molecules like 2-Bromo-4-chloro-6-fluoro-3-methylaniline. The strategic combination of one-dimensional and two-dimensional NMR experiments allows for a comprehensive mapping of atomic connectivity and spatial relationships.

Two-dimensional NMR techniques are paramount in deciphering the complex proton and carbon environments of polysubstituted aromatic rings.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be expected between the aromatic proton and the protons of the methyl group, provided there is a long-range coupling pathway.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the methyl group and the protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons of the aromatic ring by observing correlations from the methyl protons and the aromatic proton to these carbons. For instance, the methyl protons would be expected to show correlations to the C2, C3, and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. In this case, a NOESY experiment could reveal through-space interactions between the protons of the methyl group and the ortho-substituted bromine and fluorine atoms, helping to establish their relative spatial arrangement.

A hypothetical data table summarizing expected 2D-NMR correlations for this compound is presented below.

Proton (¹H)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations
Aromatic-HMethyl-H (long range)C5C1, C3, C4, C6NH₂, Br
Methyl-H₃Aromatic-H (long range)C-methylC2, C3, C4F, NH₂
NH₂--C1, C2Aromatic-H, Methyl-H₃
CompoundSolvent¹⁹F Chemical Shift (ppm)
This compoundCDCl₃Predicted: -110 to -130

Solid-state NMR (ssNMR) is a powerful method for studying the structure and dynamics of molecules in the solid state, including the characterization of different polymorphic forms. cymitquimica.com For this compound, ¹³C and ¹⁵N ssNMR could reveal the presence of multiple crystalline forms through differences in chemical shifts, which are highly sensitive to the local packing environment. cymitquimica.com Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant carbon and nitrogen isotopes. The presence of distinct sets of resonances in the ssNMR spectrum would indicate the existence of different polymorphs, each with a unique arrangement of molecules in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal vibrations. A study on the closely related compound, 2-bromo-6-chloro-4-fluoroaniline, offers significant insight into the expected vibrational modes. researchgate.netnih.gov

The FTIR and FT-Raman spectra of these types of molecules are characterized by distinct bands corresponding to the N-H, C-H, C-C, C-F, C-Cl, and C-Br stretching and bending vibrations. The positions of the N-H stretching bands in the IR spectrum, for example, are sensitive to hydrogen bonding interactions within the crystal lattice. A comparison of experimental and theoretically calculated vibrational frequencies allows for a detailed assignment of the observed spectral features.

Below is a table of selected, theoretically predicted vibrational frequencies for a molecule with a similar substitution pattern, 2-bromo-6-chloro-4-fluoroaniline, which provides a basis for the expected vibrational modes of the target compound. researchgate.netnih.gov

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Asymmetric Stretch3500
N-H Symmetric Stretch3400
C-H Aromatic Stretch3070
C-H Methyl Stretch2950
C=C Aromatic Stretch1620, 1570, 1470
N-H Scissoring1600
C-F Stretch1250
C-N Stretch1300
C-Cl Stretch750
C-Br Stretch650

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the detailed packing of the molecules in the crystal lattice, governed by various intermolecular forces.

In the solid state, the supramolecular architecture of halogenated anilines is often dictated by a combination of hydrogen bonds and halogen bonds. researchgate.net

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) interactions with neighboring molecules. These interactions play a crucial role in the formation of one-, two-, or three-dimensional networks in the crystal.

The interplay between hydrogen and halogen bonding in the crystal structure of this compound would be a key determinant of its physical properties. Analysis of the crystal structure would involve identifying and characterizing these non-covalent interactions, including their geometries and distances, to provide a complete picture of the solid-state assembly.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the structural elucidation of novel compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions for precursor and product ions. In the analysis of this compound, HRMS provides critical insights into its gas-phase ion chemistry, revealing complex fragmentation pathways that are characteristic of polyhalogenated and substituted aniline (B41778) derivatives. While specific, detailed fragmentation studies for this exact molecule are not widely available in the current body of scientific literature, established principles of mass spectrometry allow for the confident postulation of its primary fragmentation routes under electron ionization (EI) conditions.

The initial event in EI-MS is the formation of a molecular ion (M•+), which is a radical cation. Due to the presence of bromine and chlorine, the molecular ion region of the mass spectrum for this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which can be further complicated by the presence of ¹³C isotopes.

Following ionization, the molecular ion undergoes a series of fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses. For halogenated aromatic compounds, a primary fragmentation pathway involves the loss of a halogen radical. The relative ease of halogen loss generally follows the trend I > Br > Cl > F. miamioh.edu Therefore, the initial fragmentation of the this compound molecular ion is expected to be the loss of a bromine radical (•Br), followed by the loss of a chlorine radical (•Cl). The loss of a fluorine radical is less common.

Another significant fragmentation pathway for anilines and their derivatives involves cleavage of bonds associated with the amino group and the aromatic ring. The presence of a methyl group on the ring introduces additional fragmentation possibilities, such as the loss of a hydrogen radical (•H) from the methyl group to form a stable benzyl-type cation, or the loss of a methyl radical (•CH₃).

Based on these general principles, the proposed major fragmentation pathways for this compound under high-resolution mass spectrometry are detailed below. The exact mass-to-charge ratios (m/z) of the proposed fragments can be calculated and would be experimentally verified using HRMS.

Proposed Fragmentation Pathways of this compound

The following table outlines the likely fragmentation steps, the neutral species lost, and the resulting fragment ions. The theoretical exact masses of these ions can be precisely determined in HRMS analysis, aiding in their unambiguous identification.

Proposed Fragmentation Pathway Neutral Loss Structure of Fragment Ion Theoretical Exact m/z
Molecular Ion Formation e⁻[C₇H₆BrClFN]•+252.9438
Loss of Bromine Radical •Br[C₇H₆ClFN]+173.0176
Loss of Chlorine Radical •Cl[C₇H₆BrFN]+217.9749
Sequential Loss of Br and Cl •Br, •Cl[C₇H₆FN]•+138.0488
Loss of Methyl Radical •CH₃[C₆H₃BrClFN]•+237.9281
Loss of HCN from [M-Br]+ HCN[C₆H₅ClF]+146.0016
Loss of Halogen Acids (e.g., HBr, HCl) HBr, HClComplex rearrangementsVariable

Detailed Research Findings from Analogous Systems

While specific HRMS data for this compound is limited, studies on similarly substituted anilines provide a strong basis for these proposed pathways. Research on the mass spectrometry of halogenated anilines consistently shows the dominant fragmentation to be the loss of the heavier halogen atom first. For instance, in the mass spectrum of 2-bromo-4-chloroaniline, the initial loss of a bromine radical is a major fragmentation pathway.

Furthermore, studies on substituted anilines have elucidated the mechanisms of ring cleavage and rearrangements. The loss of HCN or H₂CN is a common fragmentation pathway for the aniline core after initial losses of substituents. The stability of the resulting ions, often involving resonance stabilization across the aromatic ring, dictates the favorability of these pathways.

High-resolution mass spectrometry, by providing exact mass measurements, would be instrumental in confirming these proposed fragments and differentiating between ions of the same nominal mass but different elemental compositions. For example, the fragment ion resulting from the loss of a methyl radical could be distinguished from an isobaric fragment arising from a different fragmentation route by its precise mass.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries and energies. researchgate.netnih.gov Ab initio methods like Hartree-Fock (HF) are also employed, often in conjunction with DFT, to provide a comprehensive electronic description. researchgate.net

For 2-Bromo-4-chloro-6-fluoro-3-methylaniline, these calculations would begin with geometry optimization to find the lowest energy structure. Using a suitable basis set, such as 6-311++G(d,p), the calculations would yield key electronic properties, providing insight into the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. thaiscience.info

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are representative examples based on similar compounds and illustrate the typical output of a DFT calculation.)

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.7
Energy Gap (ΔE)ELUMO - EHOMO4.8

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophilic attack.

Green and yellow regions represent neutral or weakly polarized areas.

For this compound, an EPS analysis would likely show a region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The halogen atoms, despite their electronegativity, can also influence the potential across the aromatic ring. This analysis provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns. researchgate.netresearchgate.net Mulliken charge analysis is another method used to quantify the charge distribution on each atom, providing further numerical detail on the electronic environment within the molecule. researchgate.net

Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. researchgate.net These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. researchgate.net This analysis allows for a detailed assignment of spectral bands to specific molecular motions, such as N-H stretching, C-Br stretching, or aromatic ring deformations. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical predictions are instrumental in assigning signals in experimental NMR spectra and can help confirm the chemical structure of the compound.

Table 2: Illustrative Predicted Vibrational Frequencies (Note: These are representative examples of vibrational modes and their typical frequency ranges for substituted anilines.)

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Asymmetric Stretch3420 - 3500
N-H Symmetric Stretch3340 - 3420
C-H Aromatic Stretch3000 - 3100
C=C Aromatic Stretch1400 - 1650
C-N Stretch1250 - 1350
C-Cl Stretch700 - 850
C-Br Stretch550 - 650

Conformational Analysis and Potential Energy Surfaces

The presence of substituents on the aniline (B41778) ring, particularly the methyl and amino groups, allows for rotational flexibility. Conformational analysis is used to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

By systematically rotating specific bonds (e.g., the C-N bond or bonds within the methyl group) and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers (transition states) for interconversion between them. This analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn affects its physical properties and biological activity.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the interaction of this compound with other reagents, it is possible to map out the entire reaction pathway, from reactants to products.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Once the structures of the reactants, products, and the transition state are optimized, the activation energy (Ea) for the reaction can be calculated. The activation energy is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations can be used to predict the feasibility of a proposed reaction mechanism and to understand how substituents on the aniline ring might influence its reactivity in processes like electrophilic substitution or N-alkylation.

Reaction Pathway Optimization and Selectivity Prediction

There is no available research data detailing the computational optimization of reaction pathways or the theoretical prediction of selectivity for reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There are no published molecular dynamics simulation studies that investigate the influence of solvents or the nature of intermolecular interactions for this compound.

Applications of 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline As a Synthetic Building Block or Intermediate

Precursor in Advanced Materials Science

The unique substitution pattern of 2-Bromo-4-chloro-6-fluoro-3-methylaniline makes it an attractive precursor for the synthesis of high-performance materials. The halogens can enhance properties such as thermal stability, flame retardancy, and solubility, while also fine-tuning the electronic characteristics of the final material.

Polysubstituted anilines are crucial monomers in the synthesis of high-performance polymers. For instance, aromatic diamines are fundamental components in the production of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties. A synthetic pathway could involve the conversion of this compound into a diamine derivative, which can then be polymerized with a dianhydride to form a polyimide.

The presence of halogen atoms on the polymer backbone, introduced via the aniline (B41778) monomer, can significantly influence the final properties of the material. For example, fluorine atoms are known to increase solubility, thermal stability, and optical transparency, while lowering the dielectric constant. Chlorine and bromine atoms can impart flame-retardant characteristics. The asymmetric nature of the monomer could also disrupt chain packing, potentially leading to amorphous polymers with improved processability.

Table 1: Potential Impact of Substituents from this compound on Polymer Properties

Substituent Potential Effect on Polymer Properties
Bromine (Br) Flame retardancy, site for post-polymerization modification.
Chlorine (Cl) Flame retardancy, increased thermal stability.
Fluorine (F) Enhanced solubility, improved thermal and oxidative stability, lower dielectric constant, increased optical transparency.
Methyl (CH₃) Increased solubility, modification of chain packing.

Halogenation is a key strategy in the design of organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The introduction of halogen atoms, particularly fluorine, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. researchgate.net This tuning of electronic properties is crucial for matching energy levels in multilayer devices and can improve the stability of the material against oxidation.

Aniline derivatives are precursors to triarylamine compounds, which are widely used as hole-transporting materials in organic electronics. This compound could be utilized in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to synthesize complex, non-symmetric triarylamines. The steric hindrance provided by the ortho-bromo and ortho-fluoro substituents, combined with the electronic influence of all substituents, would allow for precise control over the final molecule's conformation and electronic properties, which are critical for charge transport.

Halogenated anilines are important intermediates in the synthesis of azo dyes and other functional colorants. The primary amino group of this compound can be readily converted into a diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes.

The halogens on the aniline ring act as auxochromes and can influence the color of the resulting dye. They can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum. Furthermore, the presence of halogens can improve the lightfastness and sublimation fastness of the dye, which are important properties for industrial applications. For example, disperse dyes derived from 4-bromoaniline (B143363) and 3-chloroaniline (B41212) have been synthesized and applied to polyester (B1180765) fabrics, showing excellent color fastness. researchgate.net

Table 2: Exemplary Synthesis of an Azo Dye from a Halogenated Aniline

Step Reactants Reaction Type Product
1. Diazotization This compound, Sodium Nitrite (B80452), Hydrochloric Acid Diazotization 2-Bromo-4-chloro-6-fluoro-3-methylbenzenediazonium chloride

Role in Ligand Design and Catalyst Development

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. researchgate.netnih.gov The steric and electronic properties of a ligand are paramount to its effectiveness in inducing enantioselectivity in a metal-catalyzed reaction.

This compound provides a unique scaffold for the synthesis of novel chiral ligands. The aniline functionality can be a handle for introducing chirality or for linking to other molecular fragments. For instance, it can be converted into a chiral amine or amide, which can then be further functionalized.

The bromine atom at the 2-position is particularly well-suited for introducing a phosphine (B1218219) group via cross-coupling reactions, leading to the formation of aminophosphine (B1255530) ligands. The bulky and electronically distinct substituents at the ortho positions (bromo and fluoro) would create a well-defined and sterically hindered chiral pocket around a metal center, which is often a key feature of a successful chiral ligand.

Ligands derived from a scaffold such as this compound could find application in a variety of asymmetric catalytic transformations. Chiral aminophosphine ligands, for example, are widely used in transition-metal-catalyzed reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. rsc.orgrsc.org

The specific combination of a bulky, electron-withdrawing bromine atom, a smaller, highly electron-withdrawing fluorine atom, and an electron-donating methyl group would create a unique electronic and steric environment. This could lead to novel reactivity and selectivity when the derived ligand is complexed with a metal catalyst. The fine-tuning of these properties is essential for optimizing the enantiomeric excess (e.e.) of the desired product in an asymmetric reaction.

Table 3: Potential Ligand Types and Their Applications Based on the this compound Scaffold

Ligand Type Synthetic Approach Potential Catalytic Application
Chiral Aminophosphine Cross-coupling of a phosphine group at the bromo-position; introduction of a chiral moiety at the amino group. Asymmetric hydrogenation, asymmetric allylic alkylation.
Chiral Schiff Base Condensation of the amino group with a chiral aldehyde. Asymmetric cyanohydrin formation, asymmetric Strecker reaction.

Intermediate in the Synthesis of Agrochemical Scaffolds

Polychlorinated and fluorinated anilines are crucial intermediates in the manufacturing of a wide array of agrochemicals. The specific substitution pattern of this compound, featuring multiple halogen atoms and a methyl group, makes it a candidate for the synthesis of complex agrochemical scaffolds. Halogen atoms can influence the biological activity and metabolic stability of the final product.

While no direct synthetic routes starting from this compound have been identified in the reviewed literature, the synthesis of other halogenated anilides serves as a reference. For instance, 2,6-dichloro-4-bromoanilides are prepared from 4-bromoanilides through chlorination, followed by selective reduction of the 4-bromo substituent and hydrolysis. This multi-step process highlights the synthetic manipulations that halogenated anilines can undergo to build more complex structures useful in the agrochemical industry. The presence of ortho-bromo and ortho-fluoro substituents in this compound suggests its potential use in cyclization reactions to form heterocyclic systems, which are common cores of many pesticides.

Building Block for Complex Heterocyclic Systems (e.g., Indoles, Quinazolines, Phenoselenazines)

The highly functionalized nature of this compound makes it a plausible precursor for various heterocyclic systems. The ortho-bromo and amino functionalities are particularly suited for cyclization reactions.

Indoles: The synthesis of indoles from ortho-haloanilines is a well-established strategy in organic chemistry. For example, palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes can lead to the formation of substituted indoles. Another approach involves the intramolecular Heck cyclization of 2-bromoaniline (B46623) derivatives. Although no literature specifically details the use of this compound in these reactions, its ortho-bromo-amino substitution pattern is amenable to such transformations.

Quinazolines: Quinazoline (B50416) derivatives are frequently synthesized from substituted anilines. One common method involves the reaction of an aniline with a source of two additional carbon atoms and a nitrogen atom to form the pyrimidine (B1678525) ring. For instance, 4-anilinoquinazolines can be prepared through the N-arylation of 4-chloroquinazolines with various anilines. beilstein-journals.org The synthesis of 4-arylquinazolines has also been achieved via the palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids. organic-chemistry.org Given these established routes, this compound could potentially be used to introduce a highly substituted phenylamino (B1219803) moiety at the 4-position of a quinazoline ring, or as a starting aniline in the construction of the quinazoline core itself.

Phenoselenazines: The synthesis of phenoselenazines can be accomplished from substituted anilines. For example, polyhalogenated phenothiazines and a dibromophenoselenazine have been synthesized, indicating that anilines with multiple halogen substituents can be utilized as precursors for these tricyclic systems. nih.govnih.gov A general approach to phenothiazines involves the ortho-thioarylation of anilines followed by an intramolecular cyclization. A similar strategy involving a selenium reagent could potentially be applied to synthesize phenoselenazines from an aniline like this compound.

Due to the absence of specific research findings for this compound in the synthesis of the aforementioned compounds, data tables with specific reaction conditions, yields, and other parameters cannot be provided. The discussion above is based on general synthetic methodologies for these classes of compounds using structurally related starting materials.

Green Chemistry and Sustainable Synthesis Approaches for 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline

Utilization of Alternative Solvents (e.g., Ionic Liquids, Supercritical Fluids, Water)

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of alternative solvents that are less hazardous and more sustainable.

Ionic Liquids (ILs): These are salts with low melting points that can act as solvents. Their negligible vapor pressure reduces air pollution. For the synthesis of anilines, ILs can serve as both the solvent and catalyst, potentially improving reaction rates and selectivity. rsc.org The non-volatile nature of ILs facilitates easier separation of products and recycling of the solvent/catalyst system. lookchem.com Anilinium-based ionic liquids have been specifically studied for their solvent properties in organic synthesis.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. libretexts.org It is non-toxic, non-flammable, and inexpensive. By tuning pressure and temperature, the solvent properties of scCO₂ can be precisely controlled. youtube.com This allows for efficient reactions and simple product separation by depressurization, which releases gaseous CO₂ that can be recycled. libretexts.org SCFs have been shown to be effective media for extractions and reactions involving halogenated aromatic compounds. npust.edu.tw

Water: As a solvent, water is abundant, non-toxic, and non-flammable. While the solubility of many organic compounds in water is low, this can be overcome through techniques like phase-transfer catalysis or by performing reactions "on water," where the hydrophobic effect at the interface can accelerate reaction rates. jalsnet.com

Table 2: Comparison of Solvents for Aniline (B41778) Synthesis

Solvent Type Advantages Potential Application in Synthesis
Volatile Organic Compounds (e.g., Dichloromethane, Toluene) Good solubility for organic reagents. Traditional halogenation and amination reactions.
Ionic Liquids Negligible vapor pressure, tunable properties, potential for catalyst recycling. rsc.org N-alkylation and other substitution reactions on the aniline core. rsc.org
Supercritical CO₂ Non-toxic, non-flammable, easy product separation, recyclable. libretexts.org Halogenation and purification steps. npust.edu.tw

| Water | Environmentally benign, inexpensive, non-flammable. | Reactions where reagents have some water solubility or through phase-transfer catalysis. |

Development of Heterogeneous Catalysis for Synthesis and Transformation

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and reducing product contamination.

For a multi-step synthesis of 2-bromo-4-chloro-6-fluoro-3-methylaniline, key reactions would include nitration, reduction, and halogenation.

Reduction of Nitro Groups: A common route to substituted anilines involves the reduction of a corresponding nitroarene. While traditional methods use stoichiometric metals like iron or tin in acid, these generate large amounts of sludge. youtube.com Heterogeneous catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a much cleaner alternative, with water as the only by-product. commonorganicchemistry.com More advanced systems, such as V₂O₅/TiO₂ photocatalysts, can reduce nitro compounds using visible light, offering a highly sustainable pathway. acs.orgorganic-chemistry.org

Aromatic Bromination: Traditional bromination often uses a Lewis acid catalyst like FeBr₃, which is difficult to recycle. youtube.com Zeolites and other microporous materials have emerged as highly selective and reusable heterogeneous catalysts for aromatic bromination. researchgate.netgoogle.comnih.gov These shape-selective catalysts can favor the formation of specific isomers, reducing waste from unwanted by-products. Using a system like Br₂/SO₂Cl₂ over a Ca²⁺-Y zeolite can achieve high conversion and selectivity. researchgate.net

Microwave-Assisted and Photochemical Synthesis Protocols

Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat a reaction mixture, often leading to dramatic rate enhancements, higher yields, and cleaner reactions. nih.gov This technique has been successfully applied to the synthesis of anilines from aryl halides in water, eliminating the need for organic solvents and metal catalysts. tandfonline.comnih.gov Three-component reactions to build the aniline ring system can also be accelerated using microwave heating. rsc.org

Photochemical Synthesis: Photochemistry uses light to initiate chemical reactions. Photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. nih.gov Recent advancements include the nickel-catalyzed amination of aryl halides using ammonium (B1175870) salts under light irradiation, providing a direct route to primary anilines. acs.org Photochemical methods can also be used for dehydrogenative strategies to synthesize anilines from non-aromatic precursors like cyclohexanones, offering novel synthetic pathways. manchester.ac.ukgalchimia.com

Waste Minimization and By-product Utilization Strategies

A holistic green chemistry approach involves not only optimizing individual reaction steps but also designing the entire process to minimize waste and utilize by-products.

Process Intensification: Combining multiple reaction steps into a one-pot or continuous flow process can significantly reduce waste from intermediate purification and handling. researchgate.net For instance, a one-pot amination and reduction protocol can rapidly generate complex anilines. tandfonline.com

Catalyst and Solvent Recycling: The use of heterogeneous catalysts and alternative solvents like ionic liquids or scCO₂ is central to waste minimization, as these components can be recovered and reused for multiple cycles. researchgate.net

By-product Valorization: In traditional halogenation reactions, hydrogen halides (e.g., HBr) are formed as by-products. khanacademy.org In an ideal green process, these would be captured and utilized. For example, HBr can be re-oxidized to Br₂ for reuse in the bromination step, creating a closed-loop system. Systems using agents like SO₂Cl₂ can oxidize HBr in situ, preventing its accumulation. researchgate.net The ultimate goal is to design synthetic routes where by-products are either eliminated or are valuable substances themselves.

Future Research Directions and Challenges in the Study of 2 Bromo 4 Chloro 6 Fluoro 3 Methylaniline

Development of More Efficient and Selective Synthetic Methodologies

The multifaceted substitution on the aniline (B41778) ring of 2-bromo-4-chloro-6-fluoro-3-methylaniline makes its synthesis a considerable challenge. The development of efficient and highly selective synthetic routes is a primary area for future research. Key challenges include controlling the regioselectivity of halogenation and other substitution reactions on the aniline core.

Current synthetic strategies for polysubstituted anilines often involve multi-step processes that can be inefficient and generate significant waste. pharmafeatures.combeilstein-journals.org Future research should focus on the development of novel catalytic systems that can achieve the desired substitution pattern in fewer steps and with higher yields. For instance, advancements in directed C-H functionalization could provide a powerful tool for the regioselective introduction of substituents on the aniline ring, bypassing the need for traditional, often harsh, halogenation methods. researchgate.netbath.ac.uk The exploration of flow chemistry could also offer a safer and more scalable approach to handling potentially hazardous reagents and intermediates. unimi.itumontreal.ca

Furthermore, the development of "green" synthetic methods, utilizing less toxic solvents and reagents, will be critical for the sustainable production of this compound. markwideresearch.comuk-cpi.com This includes exploring biocatalytic approaches, which could offer high selectivity under mild reaction conditions.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. The presence of multiple halogen atoms, a methyl group, and an amino group on the aromatic ring suggests a rich and complex chemical reactivity profile. Future research should aim to systematically investigate the reactivity of this compound under various conditions to uncover novel transformation pathways.

The bromo- and chloro-substituents can serve as handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups. researchgate.net The fluorine atom can influence the electronic properties of the molecule and may participate in unique chemical transformations. The amino group can be diazotized and converted into other functionalities, or it can be acylated or alkylated to modify the properties of the compound. wikipedia.org

Computational Design of Derivatives with Tailored Properties for Specific Non-Biological Applications

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. researchgate.net In the context of this compound, these in silico methods can be used to design derivatives with tailored electronic, optical, and material properties for a range of non-biological applications. slideshare.netresearchgate.net

By systematically modifying the substituents on the aniline ring, it is possible to tune properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the dipole moment, and the polarizability of the molecule. This can be used to design new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nrel.govuchicago.edu

Computational screening of virtual libraries of derivatives can help to identify promising candidates for synthesis and experimental evaluation, thereby accelerating the discovery of new functional materials. nih.gov For example, the design of derivatives with specific liquid crystalline properties or the ability to self-assemble into well-defined nanostructures could be explored.

Integration of this compound into Advanced Multifunctional Materials

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced multifunctional materials. transparencymarketresearch.com Its integration into polymers, metal-organic frameworks (MOFs), and other complex architectures could lead to materials with novel and enhanced properties.

For example, the aniline nitrogen can be used as a polymerization site to create novel polyanilines with tailored electronic and optical properties. rsc.orgnih.gov The halogen atoms can serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. The incorporation of this aniline derivative into the backbone of conjugated polymers could lead to new materials for applications in sensors, actuators, and energy storage devices.

Furthermore, the compound could be used as a ligand for the synthesis of novel MOFs. The specific arrangement of functional groups could lead to MOFs with unique pore structures and functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Addressing Scalability and Economic Viability of Synthesis for Industrial Applications

For any new chemical compound to have a significant impact, its synthesis must be scalable and economically viable for industrial production. intelmarketresearch.com The multi-step synthesis of a complex molecule like this compound presents significant challenges in this regard. drugdiscoverytrends.comlabmanager.com

Future research must focus on developing synthetic routes that are not only efficient and selective but also amenable to large-scale production. reddit.com This includes minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and developing robust and reliable reaction conditions. nih.gov The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. unimi.itmit.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-chloro-6-fluoro-3-methylaniline, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and methylation of aniline derivatives. For example:

Start with 3-methylaniline.

Perform regioselective bromination at the 2-position using NBS (N-bromosuccinimide) under radical conditions.

Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃) at the 4-position.

Fluorinate the 6-position using a Balz-Schiemann reaction (diazoization followed by HF treatment).

  • Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for substituents) and high-resolution mass spectrometry (HRMS). Compare with analogs in and 20.

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position is sterically hindered by the adjacent methyl group, reducing its efficacy in Suzuki-Miyaura couplings. Optimize using:

  • Bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO).
  • Monitor reaction progress via TLC or GC-MS. Reference analogous reactions in .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of halogenated anilines?

  • Methodological Answer :

  • NMR : ¹⁹F NMR chemical shifts are sensitive to substituent proximity (e.g., fluorine at 6-position vs. 5-position).
  • IR : C-Br stretching (~550 cm⁻¹) and N-H bending (1600–1500 cm⁻¹) bands help confirm functional groups.
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL ). See for structural refinement protocols.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and guide catalyst design?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP ) to compute frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites.
  • Compare with experimental UV-Vis spectra to validate theoretical band gaps.
  • Apply Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects from halogens. Reference for exchange-correlation functional selection.

Q. What strategies mitigate competing side reactions during directed ortho-metalation (DoM) of this compound?

  • Methodological Answer :

  • Protect the amine group with a directing group (e.g., BOC) to prevent undesired dehalogenation.
  • Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to suppress elimination pathways.
  • Analyze byproducts via LC-MS and adjust stoichiometry of metalating agents. Contrast with challenges in for brominated analogs.

Q. How does the compound’s crystal packing affect its solubility and bioavailability in pharmacological studies?

  • Methodological Answer :

  • Perform X-ray diffraction to determine intermolecular interactions (e.g., halogen bonding between Br and Cl atoms).
  • Use Hirshfeld surface analysis (via CrystalExplorer) to quantify contact contributions.
  • Correlate with solubility tests in simulated physiological media (PBS, pH 7.4). See for structural analogs’ bioactivity data.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Conduct kinetic studies (NMR monitoring) in HCl/NaOH solutions to track degradation products.
  • Identify intermediates via ESI-MS and propose pathways (e.g., hydrolysis of Br or Cl substituents).
  • Compare with stability data for 4-bromo-2-fluoroaniline derivatives in .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported melting points for halogenated aniline derivatives?

  • Methodological Answer :

  • Verify purity via HPLC (>98%) and DSC (differential scanning calorimetry) to rule out polymorphic forms.
  • Cross-reference CAS registry entries (e.g., vs. 18) to confirm substituent positions.
  • Consult crystallographic data (CCDC) to assess packing efficiency differences.

Q. Why do computational models sometimes fail to predict the compound’s dipole moment accurately?

  • Methodological Answer :

  • Test multiple DFT functionals (e.g., M06-2X for non-covalent interactions ).
  • Include solvent effects (PCM model) in simulations to account for dielectric environments.
  • Validate against experimental dipole moments derived from Stark spectroscopy.

Tables for Key Comparisons

Table 1 : Comparison of Halogenated Aniline Derivatives

CompoundMolecular FormulaKey SubstituentsBiological Activity (Reported)
This compoundC₇H₅BrClFNBr (2), Cl (4), F (6), CH₃ (3)Antimicrobial
3-Bromo-4-chloro-2-fluoroanilineC₆H₄BrClFNBr (3), Cl (4), F (2)Anticancer lead
4-Bromo-2-chloro-6-methylanilineC₇H₇BrClNBr (4), Cl (2), CH₃ (6)Polymer precursor

Table 2 : DFT Functionals for Electronic Structure Analysis

FunctionalBest Use CaseAvg. Error (kcal/mol)Reference
B3LYPThermochemistry, HOMO/LUMO gaps2.4
M06-2XNon-covalent interactions, solvation3.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.